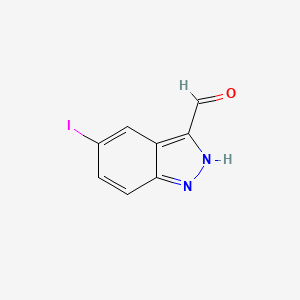

5-Iodo-1H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-iodo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSDSVDHJGTJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630904 | |

| Record name | 5-Iodo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-22-6 | |

| Record name | 5-Iodo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde for Advanced Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands as a privileged scaffold, particularly in the design of kinase inhibitors. Its bioisosteric relationship with indole, coupled with the capacity of its dual nitrogen atoms to form potent hydrogen bonds within the hydrophobic pockets of proteins, has led to the development of several groundbreaking therapeutics.[1] Within this esteemed class of molecules, 5-Iodo-1H-indazole-3-carbaldehyde emerges as a pivotal intermediate, a versatile building block that provides a direct gateway to a diverse array of 3-substituted indazoles, including notable drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®).[1] The strategic placement of the iodine atom at the 5-position not only influences the electronic properties of the indazole ring but also offers a valuable handle for further functionalization through cross-coupling reactions, thereby expanding its synthetic utility. The aldehyde group at the 3-position is a reactive center, ripe for transformations into a variety of functional groups and heterocyclic systems.[1] This guide, intended for the discerning researcher, offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its applications and safe handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental to its effective application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₈H₅IN₂O | |

| Molecular Weight | 272.04 g/mol | |

| CAS Number | 677702-22-6 | |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | [2] |

Spectroscopic Data:

The structural integrity of synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | (300 MHz, DMSO-d₆) δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H) | |

| ¹³C NMR | (75 MHz, DMSO-d₆) δ 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6 | |

| IR (neat) | ν = 3179, 1669, 1446, 1305, 1098, 915, 794, 773, 746, 676 cm⁻¹ | |

| HRMS (ESI) | m/z calculated for C₈H₄IN₂O [M-H]⁻: 270.9368, found: 270.9370 |

Synthesis and Purification: A Robust and Optimized Protocol

The transformation of substituted indoles into 1H-indazole-3-carbaldehydes via nitrosation is a powerful synthetic strategy.[1] An optimized and reliable procedure for the preparation of this compound from 5-iodo-1H-indole has been established, offering high yields and minimizing the formation of dimeric side products.[1]

Reaction Mechanism: From Indole to Indazole

The reaction proceeds through a multi-step pathway initiated by the nitrosation of the electron-rich C3 position of the indole ring. This is followed by a ring-opening and subsequent recyclization to form the stable indazole scaffold.

Sources

An In-depth Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde (CAS Number: 677702-22-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Iodo-1H-indazole-3-carbaldehyde, a key synthetic intermediate in medicinal chemistry. Drawing upon established scientific literature and chemical data, this document details its chemical properties, synthesis, and critical role in the development of novel therapeutics, particularly kinase inhibitors.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound belonging to the indazole class. The presence of an iodine atom at the 5-position and a carbaldehyde (aldehyde) group at the 3-position of the indazole ring system makes it a versatile building block for further chemical modifications.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 677702-22-6 | N/A |

| Molecular Formula | C₈H₅IN₂O | [1] |

| Molecular Weight | 272.04 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Iodoindazole-3-carboxaldehyde | N/A |

| Appearance | Brown solid | [1] |

| Melting Point | 260 °C | [1] |

| Solubility | While specific quantitative data is not readily available, indole-3-carbaldehydes, a related class of compounds, are generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in non-polar solvents and low solubility in water.[2] For practical applications, dissolving in a minimal amount of a polar organic solvent like DMSO or DMF is recommended. | N/A |

Synthesis and Purification

A robust and optimized procedure for the synthesis of this compound involves the nitrosation of the corresponding indole precursor, 5-iodo-indole.[1] This method provides a direct and high-yielding route to the desired product.

Synthetic Pathway: Nitrosation of 5-Iodo-indole

The reaction proceeds through the nitrosation of the C3 position of the indole ring, forming an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the final 1H-indazole-3-carbaldehyde.[1]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure and provides a reliable method for the synthesis of this compound.[1]

Materials:

-

5-iodo-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C, slowly add hydrochloric acid (2.7 equivalents).

-

Maintain the temperature at 0 °C and stir the mixture for a short period.

-

Slowly add a solution of 5-iodo-indole (1 equivalent) in DMF to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

-

Extract the reaction mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with water (3 x) and then with brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to yield this compound as a brown solid.[1]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | (300 MHz, DMSO-d₆) δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (d, J = 8.7 Hz, 1H). | [1] |

| ¹³C NMR | (75 MHz, DMSO-d₆) δ 187.3, 144.1, 141.8, 134.6, 124.9, 122.9, 113.3, 90.1. | [1] |

Chromatographic Purity Assessment

While a specific high-performance liquid chromatography (HPLC) method for this compound is not detailed in the primary literature, a general approach for related compounds can be adapted.

Suggested HPLC Method Development:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Flow Rate: Typically around 1 mL/min.

This method can be optimized to achieve good separation and quantification of this compound and any potential impurities.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents.[3][4] 1H-indazole-3-carboxaldehydes, in particular, are highly valued as key intermediates for the synthesis of a diverse range of polyfunctionalized 3-substituted indazoles.[1][5]

Synthesis of Kinase Inhibitors

The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and extend the molecular framework.

-

Condensation reactions: To construct various heterocyclic rings.

These transformations are instrumental in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The indazole core often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The iodine atom at the 5-position can be utilized for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and modulate the pharmacological properties of the final compounds.

Caption: Synthetic utility of this compound.

Broader Biological Potential

Beyond kinase inhibition, the indazole nucleus is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Therefore, derivatives of this compound could be explored for their potential in these therapeutic areas.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the data for related compounds and general laboratory safety practices, the following precautions are recommended.

General Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Some suppliers recommend storage at 2-8°C.

Toxicological Profile (Inferred from related compounds):

-

Indazole derivatives can exhibit varying levels of toxicity. Some have been investigated for their antispermatogenic effects.[6]

-

It is prudent to handle this compound with care and to assume it may be harmful if ingested, inhaled, or absorbed through the skin. A thorough toxicological assessment would be required for any derivative intended for in vivo studies.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse libraries of compounds, particularly for targeting protein kinases. Researchers and drug development professionals can leverage the information in this guide to effectively utilize this compound in their research endeavors. Further investigation into its specific biological activities and toxicological profile is warranted to fully explore its therapeutic potential.

References

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link].

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. Available at: [Link].

-

Regioselective C5−H Direct Iodination of Indoles. Available at: [Link].

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. Available at: [Link].

-

Indole-3-carboxaldehyde - Solubility of Things. Available at: [Link].

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Available at: [Link].

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link].

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available at: [Link].

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link].

-

Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed. Available at: [Link].

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link].

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. Available at: [Link].

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde: A Keystone Intermediate in Contemporary Drug Discovery

This guide provides an in-depth technical overview of 5-Iodo-1H-indazole-3-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a crucial intermediate in the generation of kinase inhibitors.

Introduction: The Privileged Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[1][2] Indazole derivatives are at the core of several FDA-approved drugs, particularly in the realm of oncology, where they often function as potent kinase inhibitors.[1][2][3] The bioisosteric relationship between indazole and indole allows for favorable interactions, such as hydrogen bonding, within the hydrophobic pockets of proteins like kinases.[1][2] this compound emerges as a particularly valuable intermediate due to the presence of three key functional features: the indazole core for biological activity, an aldehyde at the 3-position for versatile chemical modifications, and an iodine atom at the 5-position that can participate in various cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O | Internal |

| Molecular Weight | 272.04 g/mol | Internal |

| CAS Number | 677702-22-6 | Internal |

| Appearance | Brown solid | [4] |

| Melting Point | 260 °C | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |

Spectroscopic Data:

| Technique | Data | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H) | [1] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6 | [1] |

| IR (neat) | ν = 3179, 1669, 1446, 1305, 1098, 915, 794, 773, 746, 676 cm⁻¹ | [1] |

| HRMS (ESI) | m/z calculated for C₈H₄IN₂O [M - H]⁻: 270.9368, found: 270.9370 | [1] |

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of this compound is through the nitrosation of the corresponding 5-iodo-1H-indole.[1][2][5] This reaction proceeds via a multi-step mechanism involving the formation of an oxime intermediate, followed by ring opening and subsequent ring closure to yield the indazole-3-carbaldehyde.[1][5]

Reaction Mechanism

The nitrosation of indoles to indazole-3-carboxaldehydes is a fascinating transformation. The key steps are outlined below:

A critical aspect of this synthesis is the potential for dimerization as a side reaction. This can be mitigated by the slow addition of the indole to the nitrosating mixture, which maintains a low concentration of the nucleophilic indole and favors the desired reaction pathway.[2][5]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound:

Materials:

-

5-iodo-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask cooled to 0°C, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.

-

Addition of Indole: Prepare a solution of 5-iodo-1H-indole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C over 2 hours.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield this compound as a brown solid (90% yield).[4]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three principal functional components: the aldehyde group, the iodine substituent, and the N-H of the indazole ring.

-

The Aldehyde Group: The aldehyde at the 3-position is a versatile handle for a wide array of chemical transformations. It readily undergoes Wittig-type reactions, Knoevenagel condensations, reductive aminations, and can be oxidized to a carboxylic acid or reduced to an alcohol.[1]

-

The Iodine Substituent: The iodine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

-

The Indazole N-H: The nitrogen at the 1-position can be alkylated, arylated, or acylated to further modify the properties of the molecule.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a highly sought-after intermediate in the synthesis of kinase inhibitors.[1][2][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this compound have been explored as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centrosome duplication and a promising target in oncology.[7]

Illustrative Signaling Pathway: The Role of PLK4 in Cell Cycle Control

The following diagram illustrates a simplified signaling pathway involving PLK4, highlighting its role in the cell cycle and as a target for cancer therapy.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Conclusion

This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its unique combination of a privileged indazole scaffold, a reactive aldehyde, and a functionalizable iodine atom makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for cancer therapy. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of next-generation therapeutics.

References

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12837–12845. [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 40, 116186. [Link]

-

RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. [Link]

-

D'Andrea, S. W., et al. (2013). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Catalysis, 3(7), 1495-1500. [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of new indazole derivatives. [Link]

- Google Patents. (2013). 1H-Indazole-3-Carboxamide Compounds as Glycogen Synthase Kinase 3 Beta Inhibitors.

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]

-

Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]

-

National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

-

Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Journal of Advanced Research. [Link]

-

ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

-

Frontiers. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. [Link]

-

PubChem. (n.d.). 5-Hydroxyindole-3-Carbaldehyde. [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. b.aun.edu.eg [b.aun.edu.eg]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-Iodo-1H-indazole-3-carbaldehyde for Advanced Research Applications

Introduction: The Significance of 5-Iodo-1H-indazole-3-carbaldehyde in Drug Discovery

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of complex pharmaceutical agents. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2] The strategic placement of an iodine atom at the C5-position and a carbaldehyde group at the C3-position provides two reactive handles for further chemical modifications, such as cross-coupling and condensation reactions.[3] This dual functionality makes it an invaluable intermediate for constructing diverse molecular libraries aimed at discovering novel therapeutics.[1][4] An in-depth understanding of its spectroscopic properties is therefore fundamental for unambiguous structural confirmation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in experimentally validated data and established spectroscopic principles.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its characteristic spectroscopic fingerprint. The aromatic indazole core, the electron-withdrawing aldehyde, and the heavy iodine atom each contribute uniquely to the NMR, IR, and MS spectra.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

1.1: ¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the N-H proton, the aldehyde proton, and the aromatic protons on the indazole ring.

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 14.28 | brs | - | N1-H |

| 10.16 | s | - | C3-CHO |

| 8.46 | d | 0.9 | H-4 |

| 7.73 | dd | 8.7, 1.6 | H-6 |

| 7.56 | dd | 8.7, 0.5 | H-7 |

Data recorded in DMSO-d₆ at 300 MHz.

Interpretation and Insights:

-

N-H Proton (14.28 ppm): The highly deshielded, broad singlet at 14.28 ppm is characteristic of the acidic N-H proton of the indazole ring, which is involved in hydrogen bonding with the DMSO solvent.

-

Aldehyde Proton (10.16 ppm): The singlet at 10.16 ppm is unambiguously assigned to the aldehyde proton (CHO). Its downfield shift is due to the strong electron-withdrawing effect of the oxygen atom.

-

Aromatic Protons (7.56-8.46 ppm):

-

The proton at H-4 (8.46 ppm) appears as a doublet with a small coupling constant, indicating a meta-coupling interaction. Its significant downfield shift is attributed to the anisotropic effect of the adjacent aldehyde group and the C=N bond of the pyrazole ring.

-

The proton at H-6 (7.73 ppm) is a doublet of doublets, arising from ortho-coupling to H-7 and meta-coupling to H-4.

-

The proton at H-7 (7.56 ppm) is also a doublet of doublets, due to ortho-coupling with H-6.

-

1.2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 187.2 | C3-CHO |

| 142.4 | C3a |

| 140.2 | C7a |

| 135.3 | C6 |

| 129.1 | C4 |

| 122.6 | C7 |

| 113.5 | C3 |

| 88.6 | C5-I |

Data recorded in DMSO-d₆ at 75 MHz.

Interpretation and Insights:

-

Aldehyde Carbonyl (187.2 ppm): This downfield signal is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: The signals between 113.5 and 142.4 ppm correspond to the carbons of the bicyclic indazole ring system.

-

Carbon-Iodine Bond (88.6 ppm): The signal at 88.6 ppm is assigned to the C5 carbon directly attached to the iodine atom. The significant upfield shift is a result of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding.[5]

1.3: Experimental Protocol for NMR Spectroscopy[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectra at room temperature. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound [1]

| Wavenumber (ν, cm⁻¹) | Vibrational Mode Assignment |

| 3179 | N-H stretching |

| 1669 | C=O stretching (aldehyde) |

| 1446 | C=C aromatic stretching |

| 1305 | C-H bending |

| 1098, 915, 794, 773 | Aromatic C-H out-of-plane bending |

| 676 | C-I stretching |

Data recorded using a universal ATR sampling accessory (neat).

Interpretation and Insights:

-

N-H Stretch (3179 cm⁻¹): The broad absorption band around 3179 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.

-

C=O Stretch (1669 cm⁻¹): The strong, sharp peak at 1669 cm⁻¹ is a classic signature of the carbonyl (C=O) group of the aldehyde, conjugated with the aromatic ring.

-

Aromatic C=C Stretch (1446 cm⁻¹): This absorption corresponds to the stretching vibrations within the aromatic indazole core.

-

C-I Stretch (676 cm⁻¹): The absorption in the far-infrared region at 676 cm⁻¹ can be attributed to the stretching vibration of the carbon-iodine bond.

2.1: Experimental Protocol for IR Spectroscopy[1]

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric interferences.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data [1]

| Ionization Mode | Mass-to-Charge (m/z) | Formula |

| ESI⁻ | Calculated: 270.9368 | [C₈H₅IN₂O - H]⁻ |

| Found: 270.9370 |

Interpretation and Insights: The HRMS data shows excellent agreement between the calculated and found mass for the deprotonated molecule [M-H]⁻. This provides strong evidence for the elemental composition of C₈H₅IN₂O, confirming the molecular formula of this compound. The negative ion mode (ESI⁻) is effective due to the acidic nature of the N-H proton, which is readily lost to form the [M-H]⁻ ion.

3.1: Experimental Protocol for Mass Spectrometry[1][7]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an orthogonal acceleration time-of-flight (oa-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ species.

Caption: General workflow for High-Resolution Mass Spectrometry analysis.

Conclusion: A Validated Spectroscopic Profile

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and HRMS—collectively provide an unambiguous and self-validating profile for this compound. For researchers in synthetic chemistry and drug development, this detailed characterization is essential for ensuring the identity and purity of this key intermediate, thereby underpinning the reliability and reproducibility of subsequent synthetic transformations and biological evaluations. The provided protocols serve as a practical reference for obtaining high-quality spectroscopic data for this and related heterocyclic compounds.

References

-

PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Rossi, E., Stucchi, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link]

-

Li, Z., Han, S., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Wang, Z., Chen, J., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 85(15), 10125–10134. Available at: [Link]

-

Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Retrieved from [Link]

-

Zhang, C., Wei, T., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1475-1479. Available at: [Link]

-

Pal, A., & Kumar, S. (2024). The Halogenation of Indazoles. ResearchGate. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2017). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C8H5IN2O, 100 mg. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved from [Link]

-

Mukhtar, N. A., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... ResearchGate. Retrieved from [Link]

-

Rossi, E., Stucchi, M., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Retrieved from [Link]

-

Kumar, K. S. H., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 931-937. Retrieved from [Link]

-

Brown, K. H. (2022). Spectroscopic Analysis. EBSCO. Retrieved from [Link]

-

Clower, N. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans. Retrieved from [Link]

-

Bakavoli, M., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC, 2012(9), 195-203. Retrieved from [Link]

-

Rossi, E., Stucchi, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 4. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 5. mdpi.com [mdpi.com]

Iodinated Indazole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] The strategic incorporation of iodine onto this scaffold serves a dual purpose: it can act as a critical pharmacophoric element for target engagement and, perhaps more significantly, as a versatile synthetic handle for introducing molecular complexity through modern cross-coupling reactions. This guide provides an in-depth technical overview of iodinated indazole derivatives, intended for researchers, chemists, and drug development professionals. We will explore the causal logic behind synthetic strategies, detail key experimental protocols, and synthesize the vast body of research on their biological activities, with a primary focus on their roles as anticancer and anti-inflammatory agents. Quantitative data, structure-activity relationships, and mechanistic pathways are presented to offer a comprehensive and actionable resource for advancing the therapeutic application of this important class of molecules.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole that offers unique hydrogen bonding capabilities and structural rigidity. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This versatility has led to the development of several FDA-approved drugs. For instance, Pazopanib and Axitinib are potent multi-kinase inhibitors used in cancer therapy, specifically for renal cell carcinoma, underscoring the scaffold's proven success in targeting complex diseases.[1][2] The inherent biological relevance of the indazole core makes it a high-priority starting point for novel drug discovery campaigns.

The Strategic Role of Iodination in Indazole Functionalization

The introduction of an iodine atom, typically at the C3 position, is a pivotal step in the synthesis of many potent indazole derivatives. This choice is not arbitrary; it is a deliberate strategic decision driven by two primary considerations in medicinal chemistry.

-

Iodine as a Synthetic Linchpin: The carbon-iodine bond is relatively weak, making 3-iodoindazoles ideal substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[6] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C3 position. This modular approach is invaluable for exploring the structure-activity relationship (SAR) of a compound series, enabling chemists to rapidly generate diverse analogues for biological screening.[3] The iodinated intermediate is therefore a gateway to vast chemical diversity.

-

Iodine as a Pharmacophore: In some contexts, the iodine atom itself contributes directly to the biological activity through halogen bonding or by occupying a specific hydrophobic pocket within the target protein's active site.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol is a robust and widely cited method for the C3 iodination of the indazole core.[3][7] The rationale behind this procedure is the deprotonation of the indazole N-H by a base, creating an anion that facilitates electrophilic substitution by iodine.

Materials:

-

1H-Indazole

-

Potassium Hydroxide (KOH) pellets

-

Iodine (I₂)

-

Dimethylformamide (DMF), anhydrous

-

10% aqueous Sodium Bisulfite (NaHSO₃) solution

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-indazole (1.0 eq) in anhydrous DMF.

-

Basification: Add KOH (4.0 eq) to the stirred solution. The base deprotonates the indazole, increasing its nucleophilicity.

-

Iodination: Add solid Iodine (2.0 eq) portion-wise to the mixture. The reaction is typically exothermic. Stir at room temperature for 1-3 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Quenching: Pour the reaction mixture into a beaker containing 10% aqueous NaHSO₃. This step quenches any unreacted iodine, which is observed by the disappearance of the brown color.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain pure 3-iodo-1H-indazole.[3]

Visualization: Synthetic Utility of 3-Iodoindazole

The following workflow illustrates the central role of the iodinated intermediate in generating diverse, biologically active molecules via Suzuki coupling.

Caption: Synthetic workflow for functionalizing the indazole C3 position.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented biological activity of iodinated indazole derivatives is their potent anticancer effect, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and survival.[2][8]

Kinase Inhibition

Indazole-based compounds have been successfully designed to target the ATP-binding pocket of various kinases. The indazole scaffold often forms key hydrogen bonds with the hinge region of the kinase, while substitutions, frequently installed via an iodinated precursor, explore surrounding hydrophobic pockets to achieve potency and selectivity.[7]

-

VEGFR/FGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are critical drivers of tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8] By inhibiting these kinases, indazole derivatives can effectively starve tumors, suppressing their growth and metastasis.[8]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another well-established cancer target, particularly in non-small cell lung cancer (NSCLC). Certain indazole derivatives show potent activity against both wild-type and mutant forms of EGFR, such as the drug-resistant T790M mutation.[1]

-

Aurora Kinase Inhibition: These are serine/threonine kinases essential for cell division (mitosis). Their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis (programmed cell death) in cancer cells.[1] Some compounds have been designed to be selective for specific Aurora kinase subtypes (A or B) or to act as dual inhibitors.[1]

Visualization: Mechanism of Action of a VEGFR Inhibitor

This diagram illustrates how an indazole-based kinase inhibitor blocks the signaling cascade responsible for angiogenesis.

Caption: Inhibition of the VEGFR signaling pathway by an indazole derivative.

Other Anticancer Mechanisms & In Vitro Activity

Beyond kinase inhibition, certain iodinated indazole derivatives induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to a decrease in mitochondrial membrane potential and the activation of caspase cascades.[7] The anticancer efficacy is typically first evaluated in vitro using cell-based assays.

Experimental Protocol: MTT Cell Proliferation Assay The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which corresponds to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with serial dilutions of the iodinated indazole derivative for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives

| Compound ID | Target Cell Line | Activity (IC₅₀) | Reference |

| Compound 109 | EGFR T790M Kinase | 5.3 nM | [1] |

| Compound 93 | HCT116 (Colon) | 1.3 nM | [1] |

| Compound 123 | Aurora A/B Kinase | 26 nM / 15 nM | [1] |

| Compound 5c | HCT-116 / MDA-MB-231 | Significant Inhibition | [3] |

| Compound 2f | 4T1 (Breast) | 0.23 µM | [7] |

Anti-Inflammatory Properties

Indazole derivatives have also emerged as potent anti-inflammatory agents.[1][5] The structural similarity of the indazole core to motifs found in known anti-inflammatory drugs provides a strong rationale for its exploration in this therapeutic area. The mechanism often involves the inhibition of key mediators of the inflammatory cascade.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key drivers of pain and inflammation. Inhibition of COX-2 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

-

Cytokine Inhibition: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a central role in sustaining inflammatory responses.[5] Indazole derivatives have been shown to inhibit the production of these cytokines in a concentration-dependent manner.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity. The injection of carrageenan into a rat's paw induces a predictable and biphasic inflammatory response.[5]

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory environment with free access to food and water.[5]

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups receiving different doses of the indazole derivative (e.g., 25, 50, 100 mg/kg) via oral gavage.

-

Inflammation Induction: One hour after dosing, inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume or diameter using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. The first phase (0-2.5 hours) is mediated by histamine and serotonin, while the second phase (2.5-5 hours) is mediated by prostaglandins and kinins. Observing activity in the later phase suggests a mechanism involving prostaglandin synthesis.[5]

Table 2: Anti-Inflammatory Activity of Indazole Derivatives

| Compound | Assay | Dose / Concentration | Result (% Inhibition or IC₅₀) | Reference |

| Indazole | Carrageenan Paw Edema | 100 mg/kg (at 5h) | 61.03% Inhibition | [5] |

| 5-Aminoindazole | Carrageenan Paw Edema | 100 mg/kg (at 5h) | 83.09% Inhibition | [5] |

| Indazole | TNF-α Inhibition | - | IC₅₀ = 220.11 µM | [5] |

| 5-Aminoindazole | TNF-α Inhibition | - | IC₅₀ = 230.19 µM | [5] |

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key SAR trends for iodinated indazole derivatives:

-

C3 Position: As discussed, this position is critical for activity. Functionalization with various aryl and heteroaryl groups via the iodo-intermediate allows for fine-tuning of potency. The nature of this substituent dictates the specific target profile (e.g., which kinase is inhibited).[1]

-

C4 and C6 Positions: Substituents at these positions also play a crucial role in modulating activity. For example, in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the groups at both the C4 and C6 positions were found to be critical for inhibitory potency.[1]

-

N1 vs. N2 Substitution: The biological activity can differ significantly depending on which nitrogen of the pyrazole ring is substituted. While many potent derivatives are based on the 1H-indazole tautomer, N2-substituted indazoles are also widely explored for anticancer and anti-inflammatory applications.[9]

Future Perspectives and Conclusion

Iodinated indazole derivatives represent a highly validated and therapeutically promising class of compounds. The iodine atom provides a strategic entry point for creating vast libraries of analogues, making this an exceptionally powerful platform for lead optimization. While the focus has been heavily on oncology, the demonstrated anti-inflammatory, antimicrobial, and neuroprotective activities suggest that the full therapeutic potential of this scaffold is yet to be realized.[4][10]

Future research should focus on:

-

Developing Novel Synthetic Methodologies: Exploring new, more efficient methods for the selective iodination and subsequent functionalization of the indazole core.

-

Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular target(s) to better understand their mechanism of action.

-

Improving Pharmacokinetic Properties: Optimizing derivatives to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.

References

-

Cai, H., Li, Y., Liu, Y., Wang, M., & Chen, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Banu, H. B., Singh, J. M. R., Basha, S. N. M., Moovendhan, R., Ali, S. F., Alarifi, A., & Siddiqui, M. R. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

-

Li, J., Wang, Y., Zhang, Y., Li, J., Wang, X., Xu, W., & Zhang, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Verma, A., Kumar, V., Singh, D., Kumar, A., & Singh, R. K. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

G, K., S, S., M, R., & K, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

- Lemaire, A., & Laconde, G. (2017). Synthesis of indazoles.

- Breslin, H. J., & Spessard, G. O. (2006). Methods for preparing indazole compounds.

-

Kumar, R., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

-

Kumar, A., & Singh, S. (2022). Importance of Indazole against Neurological Disorders. Current Molecular Pharmacology. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 10. benthamscience.com [benthamscience.com]

Introduction: The Indazole Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Discovery of Novel Indazole-Based Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies involved in the discovery and optimization of novel indazole-based inhibitors. By integrating foundational theory with practical, field-proven protocols, this document aims to serve as a functional roadmap for navigating the complexities of modern drug discovery.

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to serve as a versatile framework for designing ligands that interact with a wide range of biological targets.[3][4] Its unique electronic properties and the capacity of its nitrogen atoms to act as both hydrogen bond donors and acceptors allow it to mimic the interactions of key amino acid residues in enzyme active sites, particularly the hinge region of protein kinases.[1][5]

The therapeutic potential of indazole derivatives is broad, with demonstrated activities including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3][4][6] This versatility has translated into significant clinical success, with several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, incorporating the indazole core.[2][7] This guide elucidates the systematic process of identifying and refining novel indazole-based compounds, from initial target validation to lead optimization.

Chapter 1: Target Identification and Rationale

The foundation of any successful drug discovery campaign is the selection of a biologically relevant and "druggable" molecular target. In the context of oncology, a primary focus for indazole-based inhibitors, protein kinases represent a major class of targets.[8][9] Kinases are critical regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them compelling targets for therapeutic intervention.[8]

Indazole inhibitors have been successfully developed against numerous kinase families, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10]

-

EGFR (Epidermal Growth Factor Receptor): A key driver of cell growth and proliferation in many epithelial cancers.[11]

-

PLK4 (Polo-like Kinase 4): A master regulator of centriole duplication, essential for proper cell division.[12]

-

ERK1/2 (Extracellular signal-Regulated Kinase1/2): A central node in the MAPK signaling cascade that promotes cell proliferation.[13]

The rationale for targeting these pathways lies in their direct contribution to cancer cell growth and survival. Inhibiting a key kinase can effectively shut down these oncogenic signals.

Caption: Generic kinase signaling pathway targeted by indazole inhibitors.

Chapter 2: Lead Discovery Strategies

Identifying an initial "hit" compound that interacts with the target is the first critical step. Modern drug discovery employs several complementary strategies to achieve this.

1. Fragment-Based Lead Discovery (FBLD): This approach involves screening libraries of low-molecular-weight chemical fragments (typically <300 Da) to identify those that bind weakly but efficiently to the target.[14] These initial fragment hits are then grown or linked together, guided by structural information, to produce a high-affinity lead compound. FBLD was successfully utilized to discover novel indazole-based AXL kinase inhibitors, where an initial indazole fragment hit was identified and subsequently optimized into a potent inhibitor.[14]

2. Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (via X-ray crystallography or cryo-EM), it can be used to computationally dock and design molecules that fit precisely into the active site.[13] This rational design approach minimizes trial and error and accelerates the optimization process. Docking studies are frequently used to understand how indazole derivatives bind to their targets and to guide the synthesis of more potent analogues.[14][15][16]

Caption: Workflow for Fragment-Based Lead Discovery (FBLD).

Chapter 3: Synthetic Methodologies

The chemical synthesis of indazole derivatives is well-established, with multiple routes available to construct the core and introduce diverse substituents.[17] The choice of synthetic strategy depends on the desired substitution pattern. A common approach involves the reaction of substituted 2-fluorobenzonitriles with hydrazine to form the core amino-indazole structure, which can then be further modified.[18]

Protocol 1: Generalized Synthesis of N1-Substituted Indazole Derivatives

This protocol provides a representative, multi-step synthesis adapted from methodologies for preparing indazole-based antagonists and inhibitors.[15][18]

Step 1: Formation of the Amino Indazole Core

-

To a solution of a substituted 2-fluoro-benzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (2.0-3.0 eq).

-

Heat the reaction mixture at reflux (approx. 120-150°C) for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude amino indazole intermediate by silica gel column chromatography or recrystallization.

Step 2: Selective N1-Alkylation

-

Dissolve the amino indazole (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add powdered potassium hydroxide (KOH) (1.5-2.0 eq) and stir the suspension at room temperature for 30 minutes.

-

Add the desired alkylating agent (e.g., 3-cyanobenzyl chloride) (1.1 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the N1-alkylated indazole product by column chromatography.

Step 3: Further Functionalization (e.g., Sulfonylation)

-

Dissolve the N1-alkylated indazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) containing pyridine (2.0-3.0 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add the desired sulfonyl chloride (e.g., 5-chloro-2-thiophenesulfonyl chloride) (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the final indazole sulfonamide derivative by column chromatography or HPLC.

Self-Validation: Characterization at each step via ¹H NMR, ¹³C NMR, and mass spectrometry is critical to confirm the structure and purity of the intermediates and final product.[6][7]

Chapter 4: Biological Evaluation and Assay Development

Once synthesized, novel compounds must be rigorously tested to determine their biological activity. This follows a hierarchical approach, starting with specific molecular target engagement and progressing to cellular effects.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to measure a compound's ability to inhibit a specific protein kinase, such as VEGFR-2.[10]

-

Reagents: Recombinant human kinase (e.g., KDR/VEGFR-2), appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO, typically starting from 10 mM.

-

Assay Procedure: a. In a 96- or 384-well plate, add the kinase, substrate, and test compound at various concentrations. b. Allow the compound to pre-incubate with the kinase for 15-30 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C. d. Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 3: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the compound's cytotoxic or cytostatic effects.[19][20]

-

Cell Seeding: Seed human cancer cells (e.g., HT-29 or 4T1) into 96-well plates at a predetermined density and allow them to adhere overnight.[13][19]

-

Compound Treatment: Treat the cells with serial dilutions of the indazole inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

Caption: Hierarchical workflow for biological evaluation of inhibitors.

Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the iterative process of correlating changes in a molecule's structure with its biological activity.[21] This is the core of lead optimization, where a potent "hit" is refined to improve potency, selectivity against other kinases, and drug-like properties (e.g., solubility, metabolic stability).[12]

For indazole-based inhibitors, SAR studies have revealed several key insights:

-

N1-Substitution: The substituent at the N1 position of the indazole ring is crucial for potency and can be modified to interact with specific pockets in the kinase active site.[18]

-

C3-Substitution: Groups at the C3 position often project towards the solvent-exposed region and can be functionalized to enhance solubility and cellular activity. The 1H-indazole-3-amine motif is a particularly effective hinge-binding fragment.[5][20]

-

C5 and C6-Substitution: Modifications at these positions can modulate potency and selectivity. For example, introducing hydrophobic groups at C6 has been shown to be beneficial in some series.[7][18]

Data Presentation: SAR of Indazole Amide ERK1/2 Inhibitors

The following table summarizes SAR data for a series of indazole amide-based ERK1/2 inhibitors, demonstrating how structural modifications impact enzymatic and cellular potency.[13]

| Compound | R¹ Group | R² Group | ERK1 IC₅₀ (nM) | ERK2 IC₅₀ (nM) | HT-29 Cell IC₅₀ (µM) |

| 4a | H | H | 120 | 27 | >10 |

| 4b | F | H | 39 | 10 | 1.8 |

| 4c | Cl | H | 29 | 6 | 1.2 |

| 4d | Me | H | 60 | 14 | 3.5 |

| 4e | H | Me | 26 | 5 | 0.8 |

| 4f | F | Me | 15 | 3 | 0.3 |

Causality: The data shows that adding a fluorine (4b) or chlorine (4c) at the R¹ position improves potency over the unsubstituted compound (4a). Furthermore, adding a methyl group at the R² position (4e) is more beneficial than at the R¹ position (4d). The combination of a fluorine at R¹ and a methyl at R² (4f) results in the most potent compound in this series, both at the enzymatic and cellular level, illustrating a synergistic effect of these substitutions.[13]

Conclusion and Future Perspectives

The discovery of novel indazole-based inhibitors is a dynamic and highly successful field within medicinal chemistry. The scaffold's proven ability to target key enzymes with high affinity has cemented its role in the development of modern therapeutics. Future efforts will likely focus on developing inhibitors against novel targets, overcoming mechanisms of acquired drug resistance, and fine-tuning the scaffold to create best-in-class molecules with superior efficacy and safety profiles.[8][9] The integrated application of rational design, robust synthetic chemistry, and hierarchical biological evaluation, as outlined in this guide, will continue to be the engine driving these discoveries forward.

References

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.

- A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv

- Synthesis and biological activities of a novel series of indazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazoles in Drug Discovery. PharmaBlock.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.

- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Indazole – Knowledge and References. Taylor & Francis Online.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 21. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodo-1H-indazole-3-carbaldehyde literature review

An In-Depth Technical Guide to 5-Iodo-1H-indazole-3-carbaldehyde: A Versatile Building Block for Kinase Inhibitor Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold." This is due to its remarkable ability to serve as a structural core for a multitude of biologically active compounds.[1] Its prominence is particularly notable in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The indazole motif is considered a bioisostere of the native indole ring, yet the presence of the adjacent nitrogen atoms (N1 and N2) imparts unique hydrogen bonding capabilities, allowing it to form strong donor-acceptor interactions within the hinge region of kinase ATP-binding sites.[2]

This guide focuses on This compound , a strategically functionalized derivative that serves as a powerful and versatile starting material for the synthesis of complex molecular architectures. The presence of two distinct and orthogonally reactive functional groups—an aldehyde at the C3 position and an iodine atom at the C5 position—provides chemists with a modular platform for building diverse compound libraries, accelerating the drug discovery process. We will explore its synthesis, chemical reactivity, and its logical application in the rational design of targeted therapeutics.

Physicochemical and Structural Properties

A clear understanding of a starting material's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 677702-22-6 | [3][4] |

| Molecular Formula | C₈H₅IN₂O | [3][4] |

| Molecular Weight | 272.04 g/mol | [3][4] |

| Appearance | Brown solid | [2] |

| Melting Point | 260 °C | [2] |

Synthesis and Mechanism

The most efficient and widely adopted method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosative cyclization of the corresponding indole precursor. This transformation is particularly effective for this compound, starting from commercially available 5-iodo-indole.

Core Reaction: Nitrosation of 5-Iodo-indole